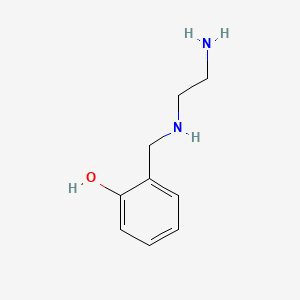
BDA-366
Übersicht
Beschreibung
BDA-366 is a small molecule that has been identified as a putative antagonist of the B-cell lymphoma 2 (Bcl-2) BH4 domain. It has shown potential in inducing apoptosis independently of Bcl-2 in various cancer cell models, including chronic lymphocytic leukemia and diffuse large B-cell lymphoma . This compound is proposed to switch Bcl-2 from an antiapoptotic to a proapoptotic protein, thereby activating Bax and inducing apoptosis .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for BDA-366 are not extensively detailed in the available literature. it is known that the compound was identified through virtual screening combined with biophysical and biochemical methods . The industrial production methods for this compound have not been explicitly documented, indicating that it may still be in the research and development phase.
Analyse Chemischer Reaktionen
BDA-366 undergoes several types of chemical reactions, primarily focusing on its interaction with the Bcl-2 protein. It has been proposed to switch Bcl-2 from an antiapoptotic to a proapoptotic protein, thereby activating Bax and inducing apoptosis . The common reagents and conditions used in these reactions include the inhibition of the PI3K/AKT pathway, resulting in Bcl-2 dephosphorylation and reduced Mcl-1 protein levels . The major products formed from these reactions are apoptotic cells, particularly in cancer cell models .
Wissenschaftliche Forschungsanwendungen
BDA-366 has significant scientific research applications, particularly in the field of cancer therapy. It has shown selective toxicity against various cancer cell types, including chronic lymphocytic leukemia and diffuse large B-cell lymphoma . This compound has been proposed to kill lung cancer and multiple myeloma cells by switching Bcl-2 from an antiapoptotic to a proapoptotic protein . Additionally, it has been shown to inhibit the activity of the PI3K/AKT pathway, resulting in Bcl-2 dephosphorylation and reduced Mcl-1 protein levels . These properties make this compound a promising candidate for further research and development in cancer therapy.
Wirkmechanismus
The mechanism of action of BDA-366 involves its interaction with the Bcl-2 protein. It has been proposed to switch Bcl-2 from an antiapoptotic to a proapoptotic protein, thereby activating Bax and inducing apoptosis . recent studies have challenged this view, suggesting that this compound’s cell-death properties may involve other mechanisms beyond switching Bcl-2 conformation . These mechanisms may include the inhibition of the PI3K/AKT pathway, resulting in Bcl-2 dephosphorylation and reduced Mcl-1 protein levels .
Vergleich Mit ähnlichen Verbindungen
BDA-366 is unique in its proposed mechanism of switching Bcl-2 from an antiapoptotic to a proapoptotic protein . Similar compounds include venetoclax, which targets the hydrophobic cleft of Bcl-2 and has been developed as a promising anticancer precision medicine for treating chronic lymphocytic leukemia . Another similar compound is DC-B01, a novel Bcl-2 inhibitor targeting the BH4 domain, which has shown potential in inducing apoptosis via the mitochondria-mediated pathway . These compounds highlight the uniqueness of this compound in its proposed mechanism of action and its potential for further research and development in cancer therapy.
Eigenschaften
CAS-Nummer |
1821496-27-8 |
|---|---|
Molekularformel |
C24H29N3O4 |
Molekulargewicht |
423.513 |
IUPAC-Name |
1-(((S)-3-(diethylamino)-2-hydroxypropyl)amino)-4-((((S)-oxiran-2-yl)methyl)amino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1 |
InChI-Schlüssel |
JYOOEVFJWLBLKF-HOTGVXAUSA-N |
SMILES |
CCN(CC)C[C@@H](O)CNC1=CC=C(NC[C@@H]2OC2)C3=C1C(C4=C(C3=O)C=CC=C4)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BDA-366; BDA 366; BDA366. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B1192197.png)

![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1192204.png)
![[(2R,3S)-1-[[(2R)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[[(2S)-3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]-methylamino]-1-oxopropan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl] (2S)-2-(dimethylamino)-3-(4-methoxyphenyl)propanoate](/img/structure/B1192207.png)
![5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B1192212.png)
